molecular formula C18H18BrNO B1293344 4'-Bromo-2-pyrrolidinomethyl benzophenone CAS No. 898774-47-5

4'-Bromo-2-pyrrolidinomethyl benzophenone

Cat. No.: B1293344
CAS No.: 898774-47-5
M. Wt: 344.2 g/mol
InChI Key: USHLIQFILLKWRI-UHFFFAOYSA-N
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Description

4'-Bromo-2-pyrrolidinomethyl benzophenone (CAS 898774-47-5) is a benzophenone derivative with the molecular formula C₁₈H₁₈BrNO and a molecular weight of 344.25 g/mol . Its structure features a pyrrolidine ring attached via a methylene bridge to the benzophenone core, with a bromine substituent at the 4'-position of the aromatic ring. This compound is primarily utilized in pharmaceutical research and organic synthesis, where its hydrophobic and electron-deficient benzophenone core enables applications in photopolymerization and as a precursor for bioactive molecules .

Properties

IUPAC Name

(4-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHLIQFILLKWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643645
Record name (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-47-5
Record name (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 4’-Bromo-2-pyrrolidinomethyl benzophenone are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the benzophenone moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

    Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the benzophenone moiety.

Scientific Research Applications

4’-Bromo-2-pyrrolidinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2-pyrrolidinomethyl benzophenone in medical applications involves its interaction with molecular targets and pathways involved in cancer cell proliferation. The compound is believed to interfere with specific signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

a) 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl Benzophenone (CAS 898774-69-1)
  • Molecular Formula: C₁₈H₁₇BrFNO
  • Molecular Weight : 362.24 g/mol
  • Key Difference: Introduction of a fluorine atom at the 3'-position increases hydrophobicity (XLogP3 = 4.4 vs. 4.3 for the non-fluorinated analogue) and may enhance metabolic stability in drug design .
b) 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) Benzophenone (CAS 898783-25-0)
  • Molecular Formula : C₁₉H₂₀BrFN₂O
  • Molecular Weight : 391.28 g/mol
  • Key Difference: Replacement of pyrrolidine with a 4-methylpiperazine group introduces additional hydrogen-bonding capacity (H-bond acceptors = 4 vs.

Heterocyclic Group Modifications

a) 4'-Bromo-3'-fluoro-2-piperidinomethyl Benzophenone (CAS 898773-39-2)
  • Molecular Formula: C₁₉H₁₉BrFNO
  • Molecular Weight : 376.26 g/mol
  • Key Difference : Substitution of pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases molecular volume and reduces ring strain, which may influence pharmacokinetic properties such as absorption and half-life .
b) 4-Bromo-2-fluoro-4'-thiomorpholinomethyl Benzophenone
  • Key Difference : The thiomorpholine group introduces a sulfur atom, enhancing polarizability and enabling unique interactions in enzyme inhibition studies. This modification is critical in designing protease inhibitors targeting bacterial oligopeptidases (OpdB) .

Positional Isomerism

Compounds such as 4-bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone (CAS 898774-85-1) and 4-bromo-3-fluoro-3'-piperidinomethyl benzophenone (CAS 898793-24-3) demonstrate that the position of halogen and heterocyclic substituents significantly impacts bioactivity. For example:

  • Antibacterial Activity: Diphenyl-substituted benzophenones (e.g., A11–15 in ) exhibit MIC values of 0.5–8 µg/mL against Gram-positive bacteria, outperforming mono-substituted benzophenones (MIC > 32 µg/mL) due to enhanced hydrophobicity .

Data Tables

Table 1. Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Acceptors
4'-Bromo-2-pyrrolidinomethyl benzophenone 898774-47-5 C₁₈H₁₈BrNO 344.25 4.3 3
4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone 898774-69-1 C₁₈H₁₇BrFNO 362.24 4.4 3
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone 898783-25-0 C₁₉H₂₀BrFN₂O 391.28 3.7 4
4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone 898773-39-2 C₁₉H₁₉BrFNO 376.26 N/A 3

Biological Activity

4'-Bromo-2-pyrrolidinomethyl benzophenone is a synthetic organic compound recognized for its diverse biological activities. This compound belongs to the class of benzophenones, which are known for their structural diversity and pharmacological potential. The presence of a bromine atom and a pyrrolidinomethyl group enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula: C_{18}H_{18}BrN O
  • Molecular Weight: Approximately 344.25 g/mol
  • Structural Features: The compound features a bromine atom at the para position of the benzophenone structure, contributing to its unique properties and reactivity.

Research indicates that this compound interacts with specific enzymes or receptors, modulating their activity. This interaction can alter various biological processes, making it a candidate for pharmacological research and therapeutic applications. The compound's mechanism typically involves:

  • Binding to protein targets, influencing their activity.
  • Potential modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial effects, making it a candidate for developing new antimicrobial agents. Its structure allows it to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects, particularly in relation to Alzheimer's disease. Computational studies have proposed that derivatives of benzophenones can inhibit presenilin proteins, which are crucial in amyloid-beta production linked to neurodegeneration .

Study 1: Antimicrobial Evaluation

A study conducted on various benzophenone derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.

Study 2: Anticancer Mechanisms

In vitro assays using cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis. Flow cytometry analysis showed increased sub-G1 populations in treated cells, suggesting DNA fragmentation typical of apoptotic cells.

Study 3: Neuroprotective Potential

Molecular docking studies highlighted the ability of this compound to bind effectively to presenilin proteins. This interaction may reduce amyloid precursor protein processing, thereby decreasing amyloid-beta accumulation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMolecular Weight (g/mol)Key Features
This compoundAntimicrobial, Anticancer, Neuroprotective344.25Bromine and pyrrolidinomethyl groups
Combretastatin A-4AntiangiogenicVariesKnown for targeting vascular endothelial growth
Benzophenone-3UV filter; potential endocrine disruptor228.25Commonly used in sunscreens

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